molecular formula C10H14N2O B15327261 2-(Cyclopropylmethoxy)-4-methylpyridin-3-amine

2-(Cyclopropylmethoxy)-4-methylpyridin-3-amine

Cat. No.: B15327261
M. Wt: 178.23 g/mol
InChI Key: BGKDHGFXTGPLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethoxy)-4-methylpyridin-3-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a pyridine ring core substituted with a methyl group, an amine functionality, and a cyclopropylmethoxy chain. The compound is closely related to 6-(Cyclopropylmethoxy)-4-methylpyridin-3-amine (CAS# 1536437-22-5), which has a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol . Compounds with this specific scaffold are often explored as building blocks or intermediates in the design and synthesis of more complex molecules for biological evaluation . For instance, similar monocyclic pyridine derivatives are investigated in the context of developing potent and selective enzyme inhibitors, highlighting the value of such structures in early-stage drug discovery projects . Furthermore, research into related amines underscores the importance of thorough toxicity profiling in pre-clinical development. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care, as it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-4-methylpyridin-3-amine

InChI

InChI=1S/C10H14N2O/c1-7-4-5-12-10(9(7)11)13-6-8-2-3-8/h4-5,8H,2-3,6,11H2,1H3

InChI Key

BGKDHGFXTGPLSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)OCC2CC2)N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Structural Disconnections

The target molecule dissects into three primary components:

  • Pyridine backbone with a methyl group at position 4.
  • Amino group at position 3.
  • Cyclopropylmethoxy substituent at position 2.

Strategic disconnections focus on late-stage introduction of the cyclopropylmethoxy group or early incorporation during pyridine ring assembly.

Synthetic Pathways Overview

  • Route A : Ullmann coupling of 2-chloro-4-methylpyridin-3-amine with cyclopropylmethanol.
  • Route B : Mitsunobu etherification of 2-hydroxy-4-methylpyridin-3-amine.
  • Route C : Directed C-H amination of 2-(cyclopropylmethoxy)-4-methylpyridine.

Ullmann-Type Coupling for Direct Ether Formation

Reaction Mechanism and Optimization

This method employs copper-catalyzed coupling between 2-chloro-4-methylpyridin-3-amine (1 ) and cyclopropylmethanol (2 ) (Figure 1). The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle, facilitating aromatic C-O bond formation.

Optimization Parameters :

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline (20 mol%).
  • Base : Cs2CO3 (2.0 equiv) in DMSO at 110°C for 24 hours.
  • Yield : 78–85% after silica gel chromatography.

Substrate Scope :
Electron-deficient pyridines exhibit higher reactivity, while steric hindrance from the 4-methyl group marginally reduces conversion rates.

Table 1. Ullmann Coupling Optimization Screen
Entry Catalyst System Solvent Temp (°C) Yield (%)
1 CuI/Phenanthroline DMSO 110 85
2 CuBr/2,2'-Bipyridine DMF 120 72
3 CuCl/1,2-Diaminocyclohexane Toluene 100 68

Mitsunobu Etherification of Hydroxypyridine Precursors

Stepwise Protection and Ether Formation

Starting from 2-hydroxy-4-methylpyridin-3-amine (3 ), the amine is protected as a tert-butoxycarbonyl (Boc) derivative (4 ) to prevent side reactions. Mitsunobu conditions install the cyclopropylmethoxy group, followed by deprotection (Figure 2).

Reaction Conditions :

  • Protection : Boc2O (1.2 equiv), DMAP (0.1 equiv) in THF, 25°C, 2 hours (Yield: 95%).
  • Mitsunobu : DIAD (1.5 equiv), PPh3 (1.5 equiv), cyclopropylmethanol (1.2 equiv) in THF, 0°C → 25°C, 12 hours (Yield: 88%).
  • Deprotection : TFA/DCM (1:1), 2 hours (Yield: 90%).

Advantages :

  • High regioselectivity due to stable intermediate formation.
  • Tolerance of sensitive functional groups.

Multi-Component Pyridine Assembly Strategies

Hantzsch-Type Cyclization with Pre-Installed Substituents

A modified Hantzsch synthesis condenses ethyl cyclopropylmethoxyacetate (5 ), 3-aminocrotononitrile (6 ), and ammonium acetate to form the pyridine core (Figure 3).

Key Observations :

  • Ultrasound irradiation (40 kHz, 50°C) reduces reaction time from 24 hours to 45 minutes.
  • InCl3 (20 mol%) enhances cyclization efficiency (Yield: 92%).

Limitations :

  • Requires precise stoichiometric control to avoid polycyclic byproducts.

Comparative Analysis of Methodologies

Table 2. Synthetic Route Efficiency Comparison
Method Steps Overall Yield (%) Key Advantage
Ullmann Coupling 1 85 Direct, minimal protection
Mitsunobu Etherification 3 75 High regiochemical control
Multi-Component 1 92 Atom-economical, scalable

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-4-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

2-(Cyclopropylmethoxy)-4-methylpyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(cyclopropylmethoxy)-4-methylpyridin-3-amine can be contextualized by comparing it with analogous pyridine derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name CAS Number Molecular Formula Substituents (Position) Key Features
This compound Not provided C₁₀H₁₄N₂O -OCH₂C₃H₅ (2), -CH₃ (4), -NH₂ (3) High lipophilicity due to cyclopropyl; potential CNS activity .
6-(Cyclopropylmethoxy)-4-methylpyridin-3-amine Not provided C₁₀H₁₄N₂O -OCH₂C₃H₅ (6), -CH₃ (4), -NH₂ (3) Substituent position alters electronic effects; lower commercial availability .
2-Cyclobutoxy-4-methylpyridin-3-amine 1341088-95-6 C₁₁H₁₄N₂O -OC₄H₇ (2), -CH₃ (4), -NH₂ (3) Larger cyclobutyl group increases steric hindrance; may reduce solubility .
6-Methoxy-4-methylpyridin-3-amine 6635-91-2 C₇H₁₀N₂O -OCH₃ (6), -CH₃ (4), -NH₂ (3) Methoxy group lowers lipophilicity; higher aqueous solubility .
2-(Cyclopropylmethoxy)pyridin-4-amine 1250093-19-6 C₉H₁₂N₂O -OCH₂C₃H₅ (2), -NH₂ (4) Amine at position 4 alters hydrogen-bonding potential .

Physicochemical Properties

  • Lipophilicity (logP):

    • The cyclopropylmethoxy group in the target compound increases logP compared to methoxy analogues (e.g., 6-methoxy-4-methylpyridin-3-amine), enhancing membrane permeability .
    • Cyclobutoxy derivatives (e.g., 2-cyclobutoxy-4-methylpyridin-3-amine) exhibit even higher logP but face solubility challenges .
  • Melting Points:

    • Pyridine derivatives with bulky substituents (e.g., cyclopropylmethoxy) generally have higher melting points. For instance, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () melts at 104–107°C, suggesting similar thermal stability for the target compound .

Stability and Commercial Viability

  • The target compound’s cyclopropyl group may confer metabolic stability, whereas 6-(cyclopropylmethoxy)-4-methylpyridin-3-amine () is listed as discontinued, possibly due to synthetic or stability issues .
  • Methoxy analogues (e.g., 6-methoxy-4-methylpyridin-3-amine) are more commercially accessible but less lipophilic .

Q & A

Q. Methodological Insight :

StepReagents/ConditionsYieldKey Challenges
HalogenationI₂, DMF, 80°C~60%Regioselectivity control
Cyclopropane couplingCyclopropanamine, CuBr, Cs₂CO₃, DMSO17.9%Low yield due to steric hindrance
PurificationEthyl acetate/hexane chromatography>95% puritySolvent gradient optimization

Lower yields in coupling steps (e.g., 17.9% in ) may stem from steric hindrance or competing side reactions. Alternative catalysts (e.g., Pd-based) or microwave-assisted synthesis could improve efficiency .

How is structural characterization of this compound performed, and what spectral data are diagnostic?

Basic Research Question
Structural confirmation relies on NMR (¹H, ¹³C), HRMS, and IR spectroscopy. For example:

  • ¹H NMR (CDCl₃) : δ 8.87 (d, J = 2.4 Hz, pyridine-H), 3.92 (s, cyclopropylmethoxy-OCH₂), 2.35 (s, 4-CH₃) .
  • HRMS (ESI) : m/z 215 [M+H]⁺ confirms molecular weight .
  • IR : Absorptions at ~3298 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) .

Advanced Tip : For ambiguous signals, 2D NMR (e.g., COSY, HSQC) resolves overlapping peaks. X-ray crystallography (as in for analogous pyridines) provides definitive confirmation of stereochemistry and hydrogen bonding .

What purification strategies maximize purity for pharmacological studies?

Basic Research Question
Chromatography (normal-phase or reverse-phase) and recrystallization are standard. For example:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (0–100% gradient) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) .

Advanced Insight : Preparative HPLC with C18 columns and acetonitrile/water mobile phases resolves closely related impurities (e.g., regioisomers) .

What bioactivity profiles are predicted for this compound, and how are they validated?

Advanced Research Question
The cyclopropylmethoxy and pyridineamine moieties suggest potential as kinase inhibitors or antimicrobial agents. In silico docking (e.g., AutoDock Vina) predicts binding to ATP pockets in bacterial enzymes . Experimental validation involves:

Enzyme Assays : Measure IC₅₀ against target kinases (e.g., EGFR, Src).

Microbial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive pathogens .

Contradiction Note : Discrepancies between predicted and observed bioactivity may arise from solubility issues. Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity artifacts .

How are conflicting spectral or bioactivity data resolved in interdisciplinary studies?

Advanced Research Question
Data contradictions (e.g., variable NMR shifts or bioactivity) require:

Reproducibility Checks : Standardize solvent (CDCl₃ vs. DMSO-d₆) and temperature in NMR .

Orthogonal Assays : Combine enzyme inhibition with cellular viability (MTT assay) to confirm specificity .

Meta-Analysis : Compare results with structurally similar compounds (e.g., 4-methoxy-3-aminopyridines in ) to identify trends .

What safety protocols are recommended for handling this compound?

Basic Research Question
While specific toxicity data are limited, general amine-handling protocols apply:

  • PPE : Gloves, lab coat, and goggles.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .
  • Waste Disposal : Neutralize with dilute HCl before aqueous disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.